molecular formula C20H19N5O3 B14954505 N-(4-methoxyphenethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide

N-(4-methoxyphenethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide

Cat. No.: B14954505
M. Wt: 377.4 g/mol
InChI Key: WPKXLRVSMRJBLO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to ensure the desired product’s stability and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

N-(4-methoxyphenethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

N-(4-methoxyphenethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide

InChI

InChI=1S/C20H19N5O3/c1-28-15-4-2-14(3-5-15)6-9-21-19(26)13-24-11-8-17-16(20(24)27)12-22-18-7-10-23-25(17)18/h2-5,7-8,10-12H,6,9,13H2,1H3,(H,21,26)

InChI Key

WPKXLRVSMRJBLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C=CC3=C(C2=O)C=NC4=CC=NN34

Origin of Product

United States

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